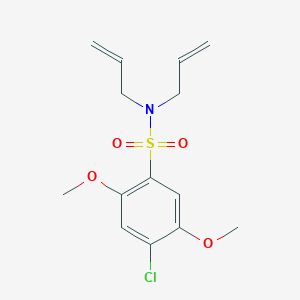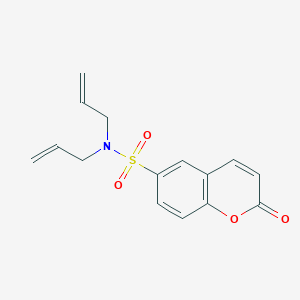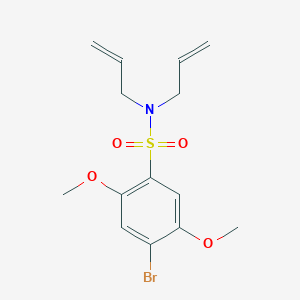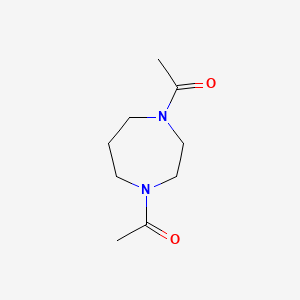
1,1'-(1,4-Diazepane-1,4-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,4-Diazepane-1,4-diyl)diethanone, also known as DDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of diazepanes, which are widely used in medicinal chemistry for their diverse biological activities.
Applications De Recherche Scientifique
1,1'-(1,4-Diazepane-1,4-diyl)diethanone has been extensively studied for its potential applications in various research fields. Some of the significant research areas where this compound has been used include neuroscience, drug discovery, and cancer research. In neuroscience, this compound has been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the treatment of anxiety and epilepsy. In drug discovery, this compound has been used as a scaffold for the development of novel therapeutic agents. In cancer research, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 1,1'-(1,4-Diazepane-1,4-diyl)diethanone is not fully understood. However, it is believed that this compound acts on the GABA-A receptors in the brain, which are responsible for regulating the activity of neurotransmitters. This compound enhances the activity of these receptors, leading to anxiolytic and anticonvulsant effects. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and prevent seizures. This compound has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. However, the exact biochemical and physiological effects of this compound in humans are not fully understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(1,4-Diazepane-1,4-diyl)diethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other diazepanes, making it a cost-effective option for research. However, the limitations of this compound include its potential toxicity and lack of specificity towards certain receptors. Further research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
1,1'-(1,4-Diazepane-1,4-diyl)diethanone has several potential future directions in research. In neuroscience, this compound could be further studied for its anxiolytic and anticonvulsant effects and its potential use in the treatment of anxiety and epilepsy. In drug discovery, this compound could be used as a scaffold for the development of novel therapeutic agents. In cancer research, this compound could be further studied for its anticancer properties and its potential use in the development of new cancer therapies. Further research is needed to fully understand the potential applications of this compound in various research fields.
Conclusion:
This compound is a chemical compound with potential applications in various research fields. Its synthesis method is complex, and it has been extensively studied for its potential anxiolytic, anticonvulsant, and anticancer properties. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
Méthodes De Synthèse
The synthesis of 1,1'-(1,4-Diazepane-1,4-diyl)diethanone involves the reaction of 1,2-diketone with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of a diazepane ring, which is further modified to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Propriétés
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-4-3-5-11(7-6-10)9(2)13/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVISHFRELVUGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

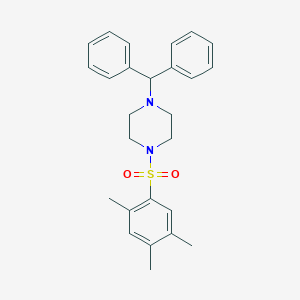
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
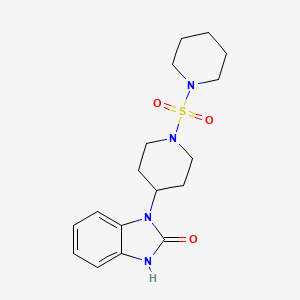
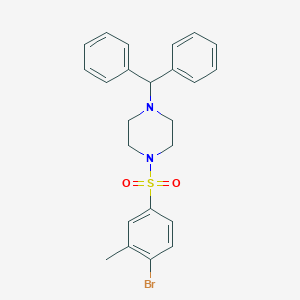
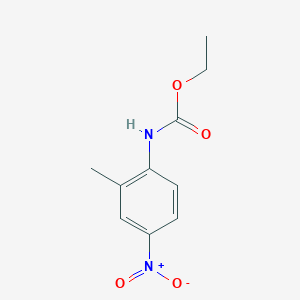
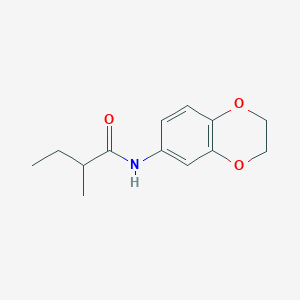
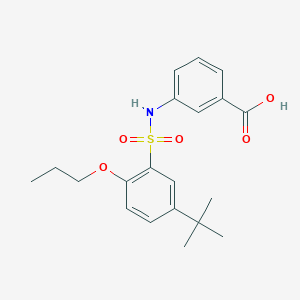
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
